molecular formula C6H14ClNO B2557538 rac-(1R,2R)-2-(methoxymethyl)cyclobutan-1-amine hydrochloride, trans CAS No. 1909287-01-9

rac-(1R,2R)-2-(methoxymethyl)cyclobutan-1-amine hydrochloride, trans

Cat. No.: B2557538
CAS No.: 1909287-01-9
M. Wt: 151.63
InChI Key: RLNWNMHXJFSLNO-RIHPBJNCSA-N
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Description

“rac-(1R,2R)-2-(methoxymethyl)cyclobutan-1-amine hydrochloride, trans” is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a cyclobutane ring substituted with a methoxymethyl group and an amine group, making it an interesting subject for stereochemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “rac-(1R,2R)-2-(methoxymethyl)cyclobutan-1-amine hydrochloride, trans” typically involves the following steps:

    Formation of the Cyclobutane Ring: This can be achieved through [2+2] cycloaddition reactions.

    Introduction of the Methoxymethyl Group: This step may involve the use of methoxymethyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxymethyl group.

    Reduction: Reduction reactions could target the amine group, potentially converting it to other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the synthesis of more complex chiral molecules.

Biology and Medicine

In medicinal chemistry, the compound may serve as a precursor or intermediate in the synthesis of pharmaceutical agents. Its chiral nature makes it valuable for studying stereochemical effects in biological systems.

Industry

The compound could find applications in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which “rac-(1R,2R)-2-(methoxymethyl)cyclobutan-1-amine hydrochloride, trans” exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R)-2-(methoxymethyl)cyclobutan-1-amine hydrochloride, cis
  • (1S,2S)-2-(methoxymethyl)cyclobutan-1-amine hydrochloride, trans
  • (1S,2S)-2-(methoxymethyl)cyclobutan-1-amine hydrochloride, cis

Uniqueness

The trans configuration of “rac-(1R,2R)-2-(methoxymethyl)cyclobutan-1-amine hydrochloride” distinguishes it from its cis counterparts, potentially leading to different chemical reactivity and biological activity. The racemic mixture also offers a unique perspective on the effects of chirality in chemical and biological systems.

Properties

IUPAC Name

(1R,2R)-2-(methoxymethyl)cyclobutan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-8-4-5-2-3-6(5)7;/h5-6H,2-4,7H2,1H3;1H/t5-,6+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLNWNMHXJFSLNO-RIHPBJNCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCC1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@@H]1CC[C@H]1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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